Parasorboside
Description
Parasorboside is a defense-related polyketide glycoside predominantly found in Gerbera hybrida (Asteraceae). It is synthesized via a type III polyketide synthase (PKS) pathway initiated by gerbera 2-pyrone synthase 1 (G2PS1), which produces triacetolactone (TAL), a linear triketide intermediate . This compound is characterized as a 3,5-dihydroxyhexanoic acid derivative conjugated with a glucose moiety, forming a glycosidic lactone. It plays a critical role in plant defense against pathogens like Botrytis cinerea and herbivores, acting as both a preformed and stress-induced metabolite . Its biosynthesis involves two short-chain dehydrogenase/reductases (SDRs), GRED1 and GRED2, which catalyze the reduction of a linear triketide intermediate before lactonization .
Properties
CAS No. |
33276-04-9 |
|---|---|
Molecular Formula |
C12H20O8 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
(4S,6S)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |
InChI |
InChI=1S/C12H20O8/c1-5-2-6(3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h5-7,9-13,15-17H,2-4H2,1H3/t5-,6-,7+,9+,10-,11+,12+/m0/s1 |
InChI Key |
MGRDPWLWGQMMGX-KQSBPNOMSA-N |
SMILES |
CC1CC(CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C[C@H]1C[C@@H](CC(=O)O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1CC(CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |
Other CAS No. |
33276-04-9 |
Synonyms |
parasorboside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Parasorboside shares structural and biosynthetic similarities with several polyketide-derived compounds in Gerbera hybrida. Below is a detailed comparison:
Gerberin
- Structure : Gerberin is a 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one glucoside, differing from this compound in the position of hydroxyl groups and lactone ring formation .
- Biosynthesis : Both compounds originate from TAL. Gerberin is produced when the linear triketide intermediate undergoes spontaneous lactonization without reduction by GRED1/GRED2. This compound forms when GRED1/GRED2 reduce the proximal keto group of the intermediate before lactonization .
- Biological Role : Gerberin exhibits antifungal activity but is less effective than this compound in conferring resistance to powdery mildew. Transgenic gerbera lines lacking GRED1/GRED2 accumulate gerberin instead of this compound and show increased susceptibility to pathogens .
- Distribution : Gerberin is abundant in floral tissues (e.g., petals, carpels), while this compound dominates in vegetative tissues (e.g., young leaves, stems) .
5-Hydroxyhexanoic Acid 3-O-β-D-Glucoside
- Structure : A linear glucosylated triketide intermediate, lacking the lactone ring present in this compound and gerberin .
- Biosynthesis : This compound is a precursor in the shared gerberin/parasorboside pathway. It accumulates when lactonization is blocked, indicating its role as a branch-point metabolite .
- Biological Role : It serves as a biomarker for resistance to powdery mildew, particularly in gerbera cultivars with low this compound levels .
Gerberinside (4-Hydroxy-5-Methylcoumarin Glucoside)
- Structure : A pentaketide-derived coumarin glucoside, structurally distinct from this compound but linked to the same PKS pathway .
- Biosynthesis: Synthesized by G2PS2/G2PS3, which utilize medium-chain acyl-CoA starters.
- Biological Role : Exhibits strong antifungal activity and is a key biomarker for resistance to powdery mildew .
Data Table: Key Features of this compound and Related Compounds
Mechanistic Insights and Evolutionary Context
- Branch-Point Enzymes : GRED1 and GRED2 determine the metabolic flux toward this compound by reducing the proximal keto group of the triketide intermediate. In their absence, spontaneous lactonization favors gerberin .
- Evolutionary Conservation : The reduction strategy in this compound biosynthesis mirrors microbial PKS systems, where ketoreductases (KRs) modify linear intermediates before cyclization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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